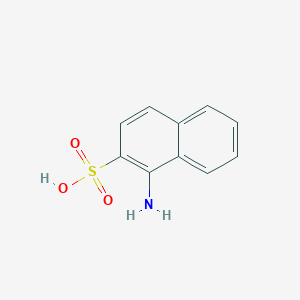

1-Naphthylamine-2-sulfonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-aminonaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c11-10-8-4-2-1-3-7(8)5-6-9(10)15(12,13)14/h1-6H,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZWNZGVZFLMNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058838 | |

| Record name | 2-Naphthalenesulfonic acid, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-06-1 | |

| Record name | 1-Naphthylamine-2-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthylamine-2-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 1-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonic acid, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminonaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHYLAMINE-2-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3P4M2L23X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of 1 Naphthylamine 2 Sulfonic Acid

Established Synthetic Routes to 1-Naphthylamine-2-sulfonic Acid

Rearrangement Reactions: Conversion from Isomeric Aminonaphthalenesulfonic Acids (e.g., Naphthionic Acid)

A significant route for the synthesis of this compound involves the rearrangement of its isomers, most notably naphthionic acid (4-aminonaphthalene-1-sulfonic acid). Historically, this has been achieved by heating sodium naphthionate to high temperatures, around 200°C, which induces a rearrangement of the 1,4-isomer to the 1,2-isomer. google.com However, this method has been associated with challenges such as decomposition and low yields, likely due to the difficulties in uniformly heating a solid reactant. google.com

To overcome these issues, an improved process was developed involving the use of a high-boiling inert liquid diluent. This approach facilitates better heat transfer and leads to a smoother reaction. A key aspect of this improved method is the thorough removal of water, including the tenaciously held water of hydration in commercial sodium naphthionate, as its presence can interfere with the reaction. google.com The process typically involves azeotropic dehydration at temperatures between 175-200°C, followed by the rearrangement reaction at a higher temperature of approximately 225-250°C in an autoclave with agitation. google.com

The following table outlines a typical experimental procedure for this rearrangement reaction.

| Step | Procedure | Temperature (°C) | Duration (hours) |

| 1 | A mixture of sodium naphthionate and a high-boiling solvent (e.g., mixed xylene or chlorobenzene) is heated in an autoclave. | 200 | - |

| 2 | Solvent is distilled off to remove water. | 200-225 | - |

| 3 | The reaction mixture is held with stirring to complete the rearrangement. | 225 | 5-6 |

| 4 | The mixture is cooled and the product, sodium 1-naphthylamine-2-sulfonate, is filtered. | - | - |

| 5 | The product is washed with fresh solvent and dried. | - | - |

| 6 | Purification is achieved by dissolving in ammoniated water, treating with charcoal, and crystallizing by adding sodium chloride. | 85-100 | - |

This table provides a generalized representation of the process described in the literature. google.com

Sulfonation and Subsequent Amination Pathways for Naphthalene (B1677914) Derivatives

The synthesis of aminonaphthalenesulfonic acids can also be achieved through the sulfonation of naphthalene followed by other transformations. The position of the sulfonic acid group on the naphthalene ring is highly dependent on the reaction temperature. Sulfonation of naphthalene at lower temperatures (below 60°C) primarily yields the kinetically favored 1-naphthalenesulfonic acid. sciencemadness.org Conversely, at higher temperatures (around 160°C), the thermodynamically more stable 2-naphthalenesulfonic acid is the major product. sciencemadness.org

Once the desired naphthalenesulfonic acid is obtained, subsequent reactions can be employed to introduce the amino group. For instance, nitration of 1-naphthalenesulfonic acid can produce nitronaphthalenesulfonic acids, which can then be reduced to the corresponding aminonaphthalenesulfonic acids. google.com A specific example involves the nitration of 1-naphthalenesulfonic acid with a mixed acid of nitric and sulfuric acid to form 1-sulfonic acid-8-nitronaphthalene, which is then reduced using iron powder and steam to yield 1-naphthylamine-8-sulfonic acid. google.com While this example illustrates the general pathway, the direct synthesis of this compound via this route requires careful control of the sulfonation and subsequent amination steps to achieve the desired isomer.

Application of the Bucherer Reaction in Aminonaphthalenesulfonic Acid Synthesis

The Bucherer reaction is a versatile and reversible chemical reaction widely used in the industrial synthesis of naphthylamines from naphthols, and vice versa, in the presence of ammonia (B1221849) and sodium bisulfite. wikipedia.orgyoutube.com This reaction is particularly valuable for the production of dye precursors, including various aminonaphthalenesulfonic acids. wikipedia.orgyoutube.com The reaction can be used to convert a naphthol to a naphthylamine or to replace an existing amino group with a hydroxyl group. wikipedia.orgorganicreactions.org

The reaction was first discovered by Robert Lepetit in 1898, and its reversibility and industrial potential were later investigated by Hans Theodor Bucherer, whose name is now associated with the reaction. wikipedia.org It has been successfully applied to the synthesis of various aminonaphthalenesulfonic acids. For example, it is used to convert 1,7-dihydroxynaphthalene (B165257) to 7-amino-1-naphthol and 1-aminonaphthalene-4-sulfonic acid to 1-hydroxynaphthalene-4-sulfonic acid. wikipedia.org

Elucidation of Reaction Mechanisms in this compound Formation

The mechanism of the Bucherer reaction, a key process in the synthesis of aminonaphthalenesulfonic acids, has been a subject of detailed study. The reaction proceeds through several key steps.

In the initial step, a proton adds to a carbon atom with high electron density in the naphthol, preferentially at the C2 or C4 position. wikipedia.org This leads to the formation of resonance-stabilized adducts. The dearomatization of the first ring of the naphthalene system is an energy-intensive step. wikipedia.org

Following this, a bisulfite anion adds to the C3 position, resulting in the formation of a tetralone sulfonic acid derivative. wikipedia.org This intermediate then undergoes a nucleophilic addition of an amine. The subsequent loss of a water molecule leads to the formation of a resonance-stabilized cation. wikipedia.org

Synthesis of Derivatized this compound Analogues and Related Compounds

Halogenated Naphthalene Sulfonic Acid Derivatives

The synthesis of halogenated derivatives of naphthalene sulfonic acids is an important area of research, often aimed at creating precursors for various applications, including the synthesis of fluorescent probes. One approach involves the Ullmann condensation reaction. For example, 8-anilinonaphthalene-1-sulfonic acid (ANS) and its derivatives can be synthesized via a copper-catalyzed Ullmann reaction between a halogenated naphthalenesulfonic acid and an aniline. nih.gov

A microwave-assisted, copper(0)-catalyzed Ullmann coupling has been developed for the synthesis of ANS derivatives. nih.gov This method utilizes 8-chloronaphthalene-1-sulfonic acid as a starting material, which reacts with various substituted amines in the presence of elemental copper as a catalyst. nih.gov The reaction is carried out in an aqueous sodium phosphate (B84403) buffer at 100°C under microwave irradiation, offering a more efficient and milder alternative to traditional methods that often require harsh conditions and result in low yields. nih.gov

The following table summarizes the synthesis of an ANS derivative using this method.

| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 8-chloro-1-naphthalenesulfonic acid, Aniline | Elemental Copper (10 mol %) | Aqueous Sodium Phosphate Buffer (pH 6-7) | 100 | 1 | 63 |

This table illustrates the reaction conditions for the synthesis of 8-anilino-1-naphthalenesulfonic acid (ANS) as reported in the literature. nih.gov

Coupling Reactions for Azo Dye Precursors

The synthesis of azo dyes is a fundamental process in industrial chemistry, with this compound serving as a key precursor. The process involves a two-step reaction sequence: diazotization followed by coupling. unb.ca

The initial step is the diazotization of an aromatic amine, in this case, a derivative of this compound. unb.caorganic-chemistry.org This reaction is typically carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. organic-chemistry.org The resulting diazonium salt is an electrophilic intermediate. pbworks.com

The second step is the coupling of the diazonium salt with a suitable aromatic compound, which acts as a nucleophile. unb.capbworks.com Commonly used coupling components include aromatic amines and phenols. pbworks.com For instance, 1-naphthol (B170400) or 2-naphthol (B1666908) can be used as coupling agents. unb.cachegg.com The reaction with 1-naphthol is typically carried out in a sodium hydroxide (B78521) solution at low temperatures. unb.ca The choice of coupling component and the position of substituents on both the diazonium salt and the coupling agent influence the color of the resulting azo dye, which can range from yellow, orange, and red to brown and blue. unb.ca

The general scheme for the synthesis of an azo dye using a derivative of this compound can be summarized as follows:

Diazotization: An aromatic amine derived from this compound is reacted with sodium nitrite in the presence of a strong acid to form a diazonium salt. organic-chemistry.org

Coupling: The diazonium salt is then reacted with a coupling component, such as a phenol (B47542) or another aromatic amine, to form the azo dye. unb.ca

The reaction conditions, such as temperature and pH, are crucial for a successful synthesis. The diazotization is typically performed at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing. medcraveonline.com The coupling reaction is often carried out in either acidic or alkaline media, depending on the nature of the coupling component.

A variety of azo dyes can be synthesized by coupling diazotized aminonaphthalenesulfonic acids with different coupling components. For example, coupling diazotized sulfanilic acid with 2-naphthol yields C.I. Acid Orange 7. imrpress.com Similarly, coupling naphthionic acid with 2-naphthol produces C.I. Acid Red 88. imrpress.com The versatility of this reaction allows for the creation of a wide spectrum of dyes with varying colors and properties. imrpress.com

Table 1: Examples of Azo Dyes Derived from Naphthylamine Sulfonic Acids

| Diazonium Component | Coupling Component | Resulting Dye |

| Sulfanilic acid | 2-Naphthol | C.I. Acid Orange 7 imrpress.com |

| Naphthionic acid | 2-Naphthol | C.I. Acid Red 88 imrpress.com |

| meta-Nitroaniline | Gamma acid | Reddish-orange dye imrpress.com |

| meta-Nitroaniline | J-acid | Reddish-orange dye imrpress.com |

This table is for illustrative purposes and showcases the diversity of azo dyes that can be synthesized from naphthylamine sulfonic acid derivatives.

Formation of Di- and Polysulfonated Naphthalene Structures

The sulfonation of naphthalene and its derivatives, including 1-naphthylamine (B1663977), can lead to the formation of di- and polysulfonated structures. The position of the sulfonic acid groups is influenced by the reaction conditions, particularly temperature.

The sulfonation of naphthalene with sulfuric acid can produce both naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid. wikipedia.org Under conditions that allow for equilibrium, the 1-sulfonic acid isomer can convert to the more stable 2-sulfonic acid. wikipedia.org Further sulfonation can lead to the formation of various naphthalenedisulfonic acids, such as 2,6- and 2,7-naphthalenedisulfonic acid, and even naphthalenetrisulfonic acids like 1,3,6-naphthalenetrisulfonic acid. wikipedia.org

The synthesis of specific aminonaphthalenesulfonic acids often involves a multi-step process. For example, the preparation of 1-naphthylamine-8-sulfonic acid starts with the sulfonation of naphthalene to produce 1-naphthalenesulfonic acid. google.com This is followed by nitration to yield 1-sulfonic acid group 8-nitronaphthalene, and subsequent reduction of the nitro group to an amino group. google.com

The direct sulfonation of 1-naphthylamine can also be employed to introduce sulfonic acid groups. The number and position of these groups depend on the sulfonation agent and reaction conditions.

It is well-established that aminonaphthol sulfonic acids are valuable coupling components in the production of azo dyes. google.com These can include di- and polysulfonated structures. For instance, H acid (1-amino-8-naphthol-3,6-disulfonic acid) and Chicago acid (1-amino-8-naphthol-2,4-disulfonic acid) are important dye intermediates. orgsyn.org The presence of multiple sulfonic acid groups can enhance the water solubility of the resulting dyes. google.com

Table 2: Examples of Di- and Polysulfonated Naphthalene Derivatives

| Compound Name | Chemical Structure |

| 1-Naphthylamine-3,6-disulfonic acid | C₁₀H₉NO₆S₂ |

| 2-Naphthylamine-1,5-disulfonic acid | C₁₀H₉NO₆S₂ |

| 2-Naphthylamine-4,8-disulfonic acid | C₁₀H₉NO₆S₂ |

| 2-Naphthylamine-6,8-disulfonic acid | C₁₀H₉NO₆S₂ |

| 2-Naphthylamine-3,6,8-trisulfonic acid | C₁₀H₉NO₉S₃ |

| 1-Amino-8-naphthol-3,6-disulfonic acid (H acid) | C₁₀H₉NO₇S₂ |

| 1-Amino-8-naphthol-2,4-disulfonic acid (Chicago acid) | C₁₀H₉NO₇S₂ |

This table provides examples of di- and polysulfonated naphthalene structures that are relevant in the context of azo dye chemistry.

The formation of these polysulfonated structures is a critical aspect of dye chemistry, as it allows for the fine-tuning of the properties of the final dye molecules.

Chemical Reactivity and Transformation Studies of 1 Naphthylamine 2 Sulfonic Acid

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene (B1677914) System

The naphthalene ring system of 1-naphthylamine-2-sulfonic acid is subject to electrophilic aromatic substitution, a fundamental class of reactions in organic chemistry. masterorganicchemistry.comsavemyexams.com The reactivity and orientation of incoming electrophiles are directed by the existing amino (-NH2) and sulfonic acid (-SO3H) groups. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the sulfonic acid group is a deactivating group.

A key example of electrophilic substitution is sulfonation. Further sulfonation of this compound can lead to the formation of disulfonic acid derivatives. For instance, sulfonation of Tobias acid (2-aminonaphthalene-1-sulfonic acid) with oleum (B3057394) yields 2-aminonaphthalene-1,5-disulfonic acid. chemicalbook.com This reaction proceeds via the isolation of the disulfonic acid from the reaction mixture, with care taken to prevent desulfonation. chemicalbook.com

The conditions for sulfonation of naphthalene derivatives can be controlled to favor specific isomers. For example, the sulfonation of naphthalene with hot concentrated sulfuric acid can yield naphthalene-1-sulfonic acid at lower temperatures and naphthalene-2-sulfonic acid at higher temperatures. docbrown.info

Nucleophilic aromatic substitution reactions on the naphthalene system of this compound are less common but can occur under specific conditions, particularly when a good leaving group is present.

Reactions of the Amine Functionality

The primary amine group is a key reactive center in this compound, enabling a variety of chemical transformations.

Diazotization and Subsequent Coupling Reactions for Diverse Chemical Synthesis

The amine group of this compound can be converted to a diazonium salt through a process called diazotization. pbworks.comslideshare.net This reaction typically involves treating the amine with nitrous acid (HNO2), which is often generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). researchgate.netyoutube.com The resulting diazonium salt is a versatile intermediate in the synthesis of a wide array of organic compounds, most notably azo dyes. pbworks.comunb.ca

These diazonium salts are electrophilic and readily react with electron-rich aromatic compounds, such as phenols and other amines, in what are known as azo coupling reactions. slideshare.netresearchgate.netyoutube.com This process is a form of electrophilic aromatic substitution where the diazonium ion acts as the electrophile. slideshare.netresearchgate.net The coupling reaction is fundamental to the synthetic dye industry, producing a vast range of colors. pbworks.comunb.ca For example, diazotized sulfanilic acid can couple with N,N-dimethylaniline to produce the indicator methyl orange. researchgate.netyoutube.com Similarly, 1-naphthylamine (B1663977) and its sulfonic acid derivatives are used as diazo components in the production of various dyes. medcraveonline.com

The position of the coupling on the aromatic ring is influenced by the substituents present. For instance, coupling reactions with phenols usually occur at the para position to the hydroxyl group. researchgate.net In the case of 1-naphthol (B170400), coupling with diazotized sulfanilic acid can yield both 4-[(4′-sulfophenyl)azo]-1-naphthol (para-coupling) and 2-[(4′-sulfophenyl)azo]-1-naphthol (ortho-coupling). researchgate.net

| Reactant 1 | Reactant 2 | Product Type |

| This compound (diazotized) | Phenols, Aromatic Amines | Azo Dyes |

| Diazotized Sulfanilic Acid | N,N-Dimethylaniline | Methyl Orange |

| Diazotized Sulfanilic Acid | 1-Naphthol | Azo Dyes |

Amidation and Sulfonamide Derivative Formation

The amine functionality of this compound can undergo acylation to form amides. For instance, it can be acetylated to yield acetylated derivatives. This reaction can be a step in the synthesis of more complex molecules.

Furthermore, the formation of sulfonamides is a significant reaction for aromatic amines. While direct sulfonamide formation from this compound itself is not the primary route, the synthesis of aminonaphthalene sulfonamides is a related area of study. For example, various aminonaphthalene sulfonamide derivatives have been synthesized and studied for their properties. jst.go.jp The general synthesis of sulfonamides often involves the reaction of an amino group with a sulfonyl chloride. nih.gov For instance, 4-acetamidobenzenesulfonyl chloride reacts with ammonia (B1221849) to form 4-acetamidobenzenesulfonamide. nih.gov

Transformations Involving the Sulfonic Acid Group

The sulfonic acid group in this compound can also participate in characteristic reactions.

Desulfonation Processes and Their Mechanisms

Desulfonation, the removal of the sulfonic acid group, is a notable reaction for naphthalenesulfonic acids. This process can occur under certain conditions, such as heating with aqueous acid. wikipedia.org For example, heating 2-aminonaphthalene-1,5-disulfonic acid with aqueous sulfuric acid can lead to the removal of one sulfonic acid group to produce 2-aminonaphthalene-5-sulfonic acid. chemicalbook.com Care must often be taken during other reactions to avoid unintended desulfonation. chemicalbook.com The reverse reaction, sulfonation, is an electrophilic aromatic substitution, and desulfonation can be considered its microscopic reverse, often proceeding through the protonation of the aromatic ring to form a sigma complex, followed by the loss of SO3.

Oxidative Coupling Reactions and Product Analysis

Oxidative coupling reactions can lead to the formation of larger, dimeric structures. While specific studies on the oxidative coupling of this compound are not prevalent in the provided results, the oxidative coupling of related naphthalene derivatives, such as 2-naphthol (B1666908), is a well-documented process. The oxidative coupling of 2-naphthol can be catalyzed by solid Lewis acids like iron(III) chloride supported on alumina (B75360) or silica, using aerial oxygen as the oxidant, to produce 1,1′-bi-2-naphthol in excellent yields. rsc.org A monitoring method for the conversion of 2-naphthol to 1,1'-bi-2-naphthol (B31242) has been developed using zero-crossing first derivative spectrophotometry. asianpubs.org

Computational and Theoretical Chemistry Studies of 1 Naphthylamine 2 Sulfonic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Naphthylamine-2-sulfonic acid, these calculations can elucidate the distribution of electrons, the nature of chemical bonds, and the regions of the molecule most likely to engage in chemical reactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. It is a popular method for predicting the geometry, reactivity, and other properties of molecules. Studies on derivatives of naphthalene-2-sulfonic acid have utilized DFT to understand their electronic and structural properties. nih.gov For instance, DFT calculations at the B3LYP/6-311++G(d,2p) level of theory have been used to study naphthalene (B1677914) and its derivatives, providing insights into their geometrical parameters and molecular properties. researchgate.net

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-311++G(d,2p) | Geometry optimization, vibrational frequencies, electronic properties. researchgate.net |

| ωB97XD | aug-cc-pVDZ | Long-range interactions, non-covalent interactions. nih.gov |

| APFD | aug-cc-pVDZ | General purpose, good for thermochemistry. nih.gov |

| PBEPBE | aug-cc-pVDZ | Solid-state systems, general purpose. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons. These maps are used to predict how a molecule will interact with other molecules, for example, in biological systems. The MEP is related to the electronic density and is a useful descriptor for understanding sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. researchgate.net

In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to be sites of electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. For this compound, the sulfonic acid group would be expected to be a region of high negative potential due to the electronegative oxygen atoms, while the amino group would also influence the electrostatic potential distribution. MEP calculations are crucial for predicting the non-covalent interactions that govern the binding of a molecule to a biological target. researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the delocalization of electron density within a molecule, which is related to intramolecular interactions such as hyperconjugation. This analysis provides a picture of the bonding in a molecule in terms of localized electron-pair "bonding" units.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter for determining the electronic properties and reactivity of a molecule. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Theoretical studies on naphthalene and its derivatives have included calculations of the HOMO-LUMO energy gap. researchgate.net For example, the substitution of functional groups on the naphthalene ring has been shown to alter the HOMO-LUMO gap. researchgate.net A comparison of naphthalene and naphthalene-2-sulfonic acid using Hartree-Fock (HF) and DFT methods would reveal the effect of the sulfonic acid group on the electronic properties. researchgate.net Generally, the introduction of substituents like the amino and sulfonic acid groups would be expected to decrease the HOMO-LUMO gap compared to unsubstituted naphthalene, thereby increasing its reactivity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Naphthalene | -6.15 | -1.25 | 4.90 |

| Naphthalene-2-sulfonic acid | -6.50 | -1.80 | 4.70 |

Note: The values in this table are illustrative and based on general trends observed in computational studies of naphthalene derivatives. Actual values would require specific calculations for this compound.

Molecular Dynamics Simulations for Solvent Interactions and Binding Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the interactions between a solute and solvent molecules, as well as the binding of a ligand to a receptor.

For this compound, MD simulations could be used to investigate its behavior in aqueous solution, including how it is solvated by water molecules. Furthermore, if this compound is being studied for its potential biological activity, MD simulations can be used to model its binding to a target protein. A study on derivatives of naphthalene-2-sulfonic acid used MD simulations to investigate their anti-inflammatory potential by modeling their interaction with cyclooxygenase (COX) enzymes. nih.gov The simulations revealed that the sulfonic group had significant interactions with amino acid residues in the enzyme's active site. nih.gov

Theoretical Approaches to Structure-Activity Relationship (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Theoretical SAR approaches, often referred to as Quantitative Structure-Activity Relationship (QSAR) studies, use computational methods to develop mathematical models that correlate the structural or physicochemical properties of a series of compounds with their activities.

For aminonaphthalenesulfonic acids, QSAR studies can help in designing new derivatives with improved properties. For example, a QSAR study on 4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives identified key molecular descriptors, such as the valence zero-order molecular connectivity index, that are important for their anti-microbial activity. researchgate.net Such studies can guide the synthesis of new compounds with enhanced biological effects. Although a specific QSAR study for this compound was not found in the search results, the methodologies are well-established and could be applied to a series of its derivatives to explore their potential as, for example, antimicrobial or anti-inflammatory agents.

Applications of 1 Naphthylamine 2 Sulfonic Acid in Advanced Chemical Technologies

Precursor in Azo Dye Manufacturing and Formulation Science

Tobias acid is a cornerstone intermediate in the production of azo dyes and pigments. emcochemicals.comgoogle.com The fundamental process for creating these colorants involves a two-step reaction: diazotization followed by azo coupling. imrpress.comunb.ca In the first step, the primary aromatic amine group of 1-naphthylamine-2-sulfonic acid is converted into a highly reactive diazonium salt using nitrous acid (generated from sodium nitrite (B80452) and a mineral acid) at low temperatures. unb.caresearchgate.net This diazonium salt is then reacted with a coupling component—an electron-rich aromatic compound such as a phenol (B47542) or another amine—to form the stable azo dye, characterized by the -N=N- linkage that acts as the chromophore. imrpress.com

The presence of the sulfonic acid group is critical for the formulation of many of these dyes. It imparts water solubility, which is essential for their application as acid dyes in the textile industry, particularly for dyeing materials like nylon. sciencepublishinggroup.comsemanticscholar.org Prominent examples of colorants synthesized from Tobias acid include C.I. Acid Yellow 19 and C.I. Pigment Red 49. wikipedia.orgpatsnap.com

The synthesis of advanced acid dyes from this compound is a well-established process that allows for the creation of a wide spectrum of colors. The final color and properties of the dye are determined by the chemical nature of the coupling component used. sciencepublishinggroup.com

The general synthetic route involves:

Diazotization of Tobias Acid : this compound is dissolved in an aqueous alkaline solution, then treated with a mineral acid (like hydrochloric acid) and an aqueous solution of sodium nitrite at a controlled temperature (typically 0–5 °C) to form the diazonium salt. google.comunb.ca

Azo Coupling : The resulting diazonium salt solution is then slowly added to a solution of the chosen coupling component. sciencepublishinggroup.com The coupling partner, which can be a variety of naphthalene (B1677914) derivatives (e.g., naphthols, other aminonaphthalenesulfonic acids) or other aromatic compounds, dictates the final structure and shade of the dye. sciencepublishinggroup.comsemanticscholar.org For instance, coupling the diazo of Tobias acid with beta-naphthol or 2-hydroxy-3-naphthoic acid is a common method for producing red pigments. google.com

The sulfonic acid group on the Tobias acid backbone ensures that the resulting dye molecules are soluble in water, classifying them as acid dyes. These dyes are applied to fibers like nylon from an acidic dye bath, where they form strong ionic bonds with the amino groups in the fiber, resulting in excellent wash fastness. sciencepublishinggroup.comsemanticscholar.org

The spectroscopic properties of dyes derived from aminonaphthalenesulfonic acids are fundamental to their characterization and application. The color of the dye is determined by its maximum absorption wavelength (λmax) in the visible spectrum. This absorption is due to π→π* electronic transitions within the conjugated system of the molecule, which is extended by the azo linkage.

In a study of acid dyes synthesized from the closely related 1-amino-2-naphthol-4-sulphonic acid, the UV-Visible absorption maxima were measured in various solvents. The polarity of the solvent can influence the electronic environment of the chromophore, leading to shifts in the absorption maximum (solvatochromism). semanticscholar.orgresearchgate.net The data illustrates how the choice of coupling component and solvent affects the spectroscopic properties.

| Dye (Coupling Component) | λmax in Water (nm) | λmax in Ethanol (nm) | λmax in Acidified Ethanol (nm) | Color |

|---|---|---|---|---|

| 1-nitroso-2-naphthol | 410 | 415 | 440 | Dark Brown |

| 2-nitroso-1-naphthol | 415 | 420 | 445 | Dark Brown |

| 1-naphthol (B170400) | 475 | 440 | 450 | Reddish Brown |

| 2-naphthol (B1666908) | 480 | 480 | 485 | Reddish Brown |

| N,N-dimethyl aniline | 490 | 490 | 500 | Dark Brown |

Data adapted from a study on dyes derived from 1-amino-2-naphthol-4-sulphonic acid, which serves as a representative example. semanticscholar.orgresearchgate.net

In addition to UV-Vis spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy is used to confirm the presence of key functional groups, such as the characteristic N=N stretching vibration of the azo group, which typically appears in the range of 1430-1450 cm⁻¹. orientjchem.orgjournalijar.com

Reagent in Analytical Chemistry for Detection and Quantification

The reactive nature of the amino group in this compound allows it and its parent compound, 1-naphthylamine (B1663977), to be used as reagents in analytical chemistry, particularly for chromogenic (color-forming) detection. A classic example is the Griess test for the detection of nitrite ions (NO₂⁻). youtube.com In this test, the nitrite ion diazotizes a primary aromatic amine (like sulfanilic acid), and the resulting diazonium salt is then coupled with a naphthylamine derivative. youtube.com This coupling reaction produces a brightly colored azo dye, allowing for the qualitative and quantitative determination of nitrite. The formation of a red azo dye in this reaction provides a clear visual signal for the presence of the analyte. youtube.com

Furthermore, related compounds such as 1-amino-2-hydroxy-4-naphthalenesulfonic acid are employed as reagents for the spectrophotometric determination of other ions, such as phosphate (B84403), indicating the broader utility of this class of compounds in analytical assays. sigmaaldrich.comfishersci.com

Derivatives of aminonaphthalenesulfonic acids are widely recognized for their fluorescent properties, which are highly sensitive to the local environment. nih.gov This sensitivity makes them excellent candidates for the development of fluorescent probes to study complex biological systems. For instance, compounds like 8-anilinonaphthalene-1-sulfonic acid (ANS) and 5-(dimethylamino)naphthalene-1-sulfonic acid are known to be weakly fluorescent in aqueous solutions but exhibit a strong increase in fluorescence quantum yield and a significant blue shift in their emission maximum when they bind to hydrophobic pockets in proteins or are in less polar solvents. nih.govnih.gov

This phenomenon allows these molecules to act as probes for:

Protein Conformation: Detecting changes in protein structure that expose or create hydrophobic binding sites.

Ligand Binding: Monitoring the binding of other molecules to proteins through competitive displacement of the fluorescent probe. nih.gov

Membrane Studies: Investigating the properties of lipid bilayers.

While direct research on this compound as a fluorescent probe is less common, its structural similarity to established probes and the inherent fluorescence of related compounds like 1-amino-2-naphthol-4-sulfonic acid suggest its potential in this area. biosynth.com The synthesis of various derivatives allows for the fine-tuning of spectroscopic properties, such as absorption and emission wavelengths and quantum yields, to create probes for specific applications. nih.gov

Role in Coordination Chemistry: Chelation Behavior with Metal Ions

Chelating agents are molecules that can form multiple coordinate bonds with a single central metal ion, forming stable, ring-like structures called chelates. nih.gov The functional groups present on this compound and its derivatives, namely the amino (-NH₂), hydroxyl (-OH, in its naphthol analogues), and sulfonic acid (-SO₃H) groups, can act as ligand binding atoms (N, O, S) for metal ions. orientjchem.orgnih.gov

Azo dyes derived from aminonaphthalenesulfonic acids are particularly effective chelating ligands. Research on an azo dye synthesized from 1-amino-2-naphthol-4-sulphonic acid demonstrated its ability to form stable complexes with a range of transition metal ions, including Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). orientjchem.org Spectroscopic analysis confirmed that the ligand coordinates to the metal ions through the hydroxyl oxygen and one of the nitrogen atoms of the azo group, forming a stable bidentate chelate. orientjchem.org

The ability of sulfonic acid groups to interact with metal ions is also leveraged in materials designed for environmental remediation. For example, a covalent organic framework (COF) functionalized with sulfonic acid groups has shown high efficiency in the simultaneous removal of heavy metal ions like Cd(II), Cu(II), Pb(II), and Ni(II) from aqueous solutions. rsc.org

| Metal Ion | Maximum Adsorption Capacity (mg g⁻¹) |

|---|---|

| Cd(II) | 63.29 |

| Cu(II) | 59.52 |

| Pb(II) | 70.42 |

| Ni(II) | 61.34 |

| Zn(II) | 65.78 |

Adsorption capacity data for a sulfonic acid-functionalized melamine-based covalent organic framework, demonstrating the effectiveness of the sulfonic acid group in metal ion chelation. rsc.org

Polymer Science: Synthesis of Polymeric Derivatives (e.g., Poly(1-naphthylamine))

In polymer science, monomers containing functional groups like sulfonic acid are valuable for creating specialty polymers with unique properties. While the direct polymerization of this compound is not widely documented, the principles are demonstrated through the polymerization of structurally related monomers.

For example, 2-acrylamido-2-methylpropane sulfonic acid (AMPS), a monomer containing a strong sulfonate group, is readily polymerized to create polymers with applications in cosmetics, coatings, and medical fields due to their low toxicity, pH-responsiveness, and hydrolytic stability. mdpi.com These polymers are often highly water-soluble and act as polyelectrolytes.

The synthesis of polymeric derivatives from aminonaphthalenesulfonic acids would follow established polymerization techniques, potentially including:

Radical Polymerization: If the monomer is modified with a polymerizable group like an acrylamide. mdpi.com

Oxidative Polymerization: The amino group on the naphthalene ring could potentially be used to form poly(1-naphthylamine) derivatives, creating conjugated polymers with interesting electronic properties.

The incorporation of the sulfonic acid group into the polymer backbone would impart hydrophilicity, ion-exchange capabilities, and potential for creating materials for membranes, hydrogels, or flocculants.

Electrochromic and Optoelectronic Device Development

There is currently a lack of available scientific literature detailing the direct application of this compound in the development of electrochromic or optoelectronic devices. Research in these areas tends to focus on other classes of organic and inorganic materials that exhibit more pronounced and stable electrochromic or optoelectronic properties.

Catalytic and Protective Coating Applications

While direct catalytic applications of this compound are not widely reported, derivatives of this and similar naphthalene sulfonic acids have demonstrated utility in catalysis and are components in the formulation of protective coatings.

In the realm of catalysis, a closely related compound, 1-amino-2-naphthol-4-sulfonic acid, has been functionalized with graphene oxide to create a novel heterogeneous nanocatalyst. This catalyst has shown high efficacy in the one-pot synthesis of tetraketone derivatives. The key advantage of such heterogeneous catalysts is their ease of separation from the reaction mixture and their potential for recyclability, which are significant benefits in green chemistry and industrial applications.

Naphthalene sulfonic acid derivatives, specifically sodium naphthalene sulfonate formaldehyde (B43269) condensates, are utilized as dispersants in paints and coatings. These additives function by adsorbing onto pigment surfaces, creating electrostatic repulsion between particles. This action prevents flocculation and ensures uniform pigment distribution, which is crucial for the final properties of the coating, such as color strength and stability.

Furthermore, alkyl naphthalene sulfonic acids are employed as surfactants in various industrial formulations, including coatings. Their presence can, however, impact the performance of materials they come into contact with. For instance, they have been observed to affect rubber seals, potentially causing embrittlement or swelling. This highlights the importance of material compatibility in formulations containing such additives.

The table below summarizes the applications of derivatives of this compound and related naphthalene sulfonic acid compounds in catalytic and coating technologies.

| Compound/Derivative | Application Area | Function | Key Findings |

| 1-amino-2-naphthol-4-sulfonic acid functionalized graphene oxide | Catalysis | Heterogeneous nanocatalyst | Effective in the synthesis of tetraketone derivatives; easily separable and recyclable. |

| Sodium Naphthalene Sulfonate Formaldehyde Condensate | Protective Coatings | Dispersant | Prevents pigment flocculation through electrostatic stabilization, ensuring uniform color and stability. |

| Alkyl Naphthalene Sulfonic Acid | Protective Coatings | Surfactant | Can affect the integrity of rubber components, necessitating careful material selection. |

Environmental Fate and Biotransformation Studies of Sulfonated Naphthalene Amines

Biodegradation Pathways and Mechanisms

The biodegradation of sulfonated naphthalenes is a complex process primarily carried out by microbial communities. The initial steps often involve the enzymatic removal of the sulfonate group and the cleavage of the aromatic rings, leading to the formation of simpler, more readily metabolized compounds.

Research has identified several bacterial strains with the ability to degrade aminonaphthalene sulfonic acids. Notably, species from the genus Pseudomonas have been frequently implicated in the breakdown of these compounds. For instance, a mixed bacterial community containing two Pseudomonas strains was found to completely degrade 6-aminonaphthalene-2-sulfonic acid. nih.gov One strain initiated the breakdown, while the other utilized the resulting metabolites. nih.gov While this study did not directly involve 1-Naphthylamine-2-sulfonic acid, it highlights the metabolic potential of Pseudomonas species towards related isomers.

Another study successfully isolated Pseudomonas aeruginosa from soil near a tannery effluent, which demonstrated the ability to degrade 8-anilino-1-naphthalenesulfonic acid. oup.com Furthermore, various bacteria, including Pseudomonas sp. and Arthrobacter sp., have been shown to utilize a range of sulfonated aromatic compounds as a sulfur source. d-nb.info

| Microbial Strain Identified in Studies on Related Compounds | Degraded Compound(s) | Key Findings |

| Pseudomonas sp. (mixed culture) | 6-aminonaphthalene-2-sulfonic acid | Complete degradation through mutualistic interaction. nih.gov |

| Pseudomonas aeruginosa | 8-anilino-1-naphthalenesulfonic acid | Degraded the compound using it as a source of carbon and nitrogen. oup.com |

| Pseudomonas sp. S-313 | 5-amino-1-naphthalenesulfonic acid, 1-naphthalenesulfonic acid, 2-naphthalenesulfonic acid | Utilized compounds as a sole sulfur source. d-nb.info |

| Arthrobacter sp. | Various sulfonated aromatic compounds | Utilized compounds as a sole sulfur source. d-nb.info |

| Scenedesmus obliquus (green alga) | 1-naphthalenesulfonic acid | Metabolized the compound under sulfate-limited conditions. nih.gov |

The enzymatic breakdown of sulfonated naphthalenes typically involves two key processes: desulfonation and aromatic ring cleavage.

Desulfonation: This is the critical initial step where the sulfonate group (–SO₃H) is cleaved from the naphthalene (B1677914) ring. Studies on various sulfonated naphthalenes have shown that this is often an oxygenolytic process, meaning it requires molecular oxygen. d-nb.info The enzymes responsible are typically dioxygenases, which introduce two hydroxyl groups onto the aromatic ring, leading to the spontaneous elimination of the sulfonate group as sulfite. frontiersin.orgnih.gov This process is often regulated by the availability of sulfur in the environment; under sulfate-limiting conditions, microorganisms may induce desulfonating enzymes to acquire sulfur from organosulfonates. nih.gov

Ring Cleavage: Following desulfonation, the resulting dihydroxylated naphthalene intermediate undergoes ring cleavage. This is also an enzymatic process, commonly catalyzed by dioxygenases. nih.gov The cleavage of the aromatic ring opens up the structure, leading to the formation of aliphatic carboxylic acids. For example, in the degradation of some aminonaphthalene sulfonic acids, the pathway proceeds through intermediates like salicylates, which are then further broken down. nih.govoup.com The ultimate fate of these breakdown products is often mineralization to carbon dioxide and water, incorporating the carbon and energy into microbial metabolic pathways. frontiersin.org

General mechanisms for microbial desulfonation include:

Activation of the carbon atom adjacent to the C-SO₃⁻ bond, facilitating the release of sulfite. nih.gov

Destabilization of the C-SO₃⁻ bond through the addition of an oxygen atom to the same carbon, leading to the loss of sulfite. nih.gov

A formally reductive reaction that has not been fully elucidated. nih.gov

Environmental Persistence and Mobility in Aqueous Systems

The environmental persistence and mobility of sulfonated naphthalene amines are largely governed by their chemical structure. The presence of the sulfonic acid group makes these compounds highly water-soluble. canada.ca This high water solubility suggests a high potential for mobility in aqueous systems, meaning they can be readily transported in groundwater and surface water.

A draft screening assessment of naphthalene sulfonic acids by Canadian authorities suggests that some of these substances may be persistent. canada.ca Their anionic nature at ambient pH (6-9) further influences their interaction with soil and sediment particles. canada.ca

Characterization of Biotransformation Products and Metabolites

The identification of biotransformation products is crucial for understanding the degradation pathways and assessing the potential environmental impact of the parent compound. While a complete metabolic pathway for this compound has not been detailed in the available literature, studies on closely related isomers provide likely intermediate structures.

In the degradation of 6-aminonaphthalene-2-sulfonic acid by a Pseudomonas consortium, 5-aminosalicylate was identified as a key metabolite. nih.gov This indicates an initial attack on the non-sulfonated ring, followed by desulfonation and subsequent metabolism.

The biotransformation of 1-naphthalenesulfonic acid by the green alga Scenedesmus obliquus yielded 1-hydroxy-2-naphthalenesulfonic acid as the main metabolite, formed through hydroxylation and a migration of the sulfonate group (a process known as the NIH shift). nih.gov A smaller amount was desulfonated to 1-naphthol (B170400) , which was then conjugated to form 1-naphthyl β-D-glucopyranoside . nih.gov

Studies on the degradation of 8-anilino-1-naphthalenesulfonic acid by Pseudomonas aeruginosa identified salicylic (B10762653) acid and β-ketoadipic acid as intermediates, suggesting a pathway that funnels into central metabolism. oup.com

The table below summarizes the identified biotransformation products from studies on related sulfonated naphthalenes.

| Original Compound | Identified Metabolite(s) | Degrading Organism(s) |

| 6-aminonaphthalene-2-sulfonic acid | 5-aminosalicylate | Pseudomonas sp. (mixed culture) nih.gov |

| 1-naphthalenesulfonic acid | 1-hydroxy-2-naphthalenesulfonic acid, 1-naphthol, 1-naphthyl β-D-glucopyranoside | Scenedesmus obliquus nih.gov |

| 5-amino-1-naphthalenesulfonic acid | 5-amino-1-naphthol | Pseudomonas sp. S-313 d-nb.info |

| 8-anilino-1-naphthalenesulfonic acid | Salicylic acid, β-ketoadipic acid | Pseudomonas aeruginosa oup.com |

Biological and Biomedical Research Utilizing 1 Naphthylamine 2 Sulfonic Acid

Investigations into Molecular Interactions with Biological Macromolecules

Detailed research into the direct interactions of 1-Naphthylamine-2-sulfonic acid with enzymes and proteins is not extensively documented in publicly available scientific literature.

Selective Binding to Enzymes and Proteins

There is a lack of specific studies investigating the selective binding of this compound to particular enzymes or proteins. Consequently, data on binding affinities, specific molecular targets, and the nature of these interactions are not available.

Molecular Docking and Simulation Studies of Binding Affinity

No specific molecular docking or simulation studies focused on elucidating the binding affinity of this compound with biological macromolecules could be identified. Such studies are crucial for predicting the interaction between a small molecule and a protein at the atomic level, and this information is currently absent for this particular compound.

Exploration of Bioactive Properties

The potential bioactive properties of this compound, including antiviral and anti-cancer activities, appear to be an area with minimal investigation.

Anti-cancer Property Investigations

Investigations into the anti-cancer properties of this compound are not apparent in the current body of scientific literature. One study noted its use as a starting material in the total synthesis of a steroidal compound, but this does not constitute an investigation of its own anti-cancer effects.

Applications in Biological Staining and Microscopy Techniques

While some sulfonic acid derivatives of naphthylamines are utilized in the manufacturing of dyes, specific applications of this compound in biological staining and microscopy techniques are not described. The compound has been mentioned in the context of paper chromatography for the separation of various aminonaphthylsulfonic acids, a technique related to analytical chemistry rather than direct microscopic visualization of biological samples.

Emerging Research Directions and Future Perspectives on 1 Naphthylamine 2 Sulfonic Acid

Sustainable and Green Synthetic Methodologies

The traditional synthesis of 1-naphthylamine-2-sulfonic acid often involves harsh reaction conditions and the use of hazardous materials. google.comchemicalbook.com A patented method, for instance, describes the rearrangement of sodium naphthionate at 200°C to produce the 1,2-isomer. google.com This process can lead to decomposition and poor yields, likely due to the challenges of uniformly heating a solid. google.com Another established method involves the sulfonation of naphthalene (B1677914) with sulfuric acid at high temperatures (160-166 °C). chemicalbook.com These conventional approaches highlight the need for more environmentally benign and efficient synthetic routes.

Recent research has focused on developing greener alternatives. One promising approach is the use of microwave-assisted organic synthesis. A study on the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives demonstrated the effectiveness of a microwave-assisted, copper(0)-catalyzed Ullmann reaction. acs.org This method resulted in improved yields and significantly shorter reaction times compared to traditional methods that require high temperatures and long reaction durations. acs.org Such techniques could potentially be adapted for the synthesis of this compound, offering a more sustainable pathway.

Another avenue for green synthesis involves the use of novel catalysts and reaction media. For example, the synthesis of 2-naphthylamine-1,5-disulfonic acid has been explored using a microchannel reactor made of polytetrafluoroethylene, which offers advantages like simple operation and good solvent resistance. guidechem.com While not directly focused on this compound, this highlights a trend towards continuous flow chemistry and advanced reactor technology to improve sustainability.

The table below summarizes key aspects of traditional versus potential green synthetic methodologies.

| Methodology | Key Features | Potential Advantages | Associated Compounds |

|---|---|---|---|

| Traditional Heating | High temperatures (200-225°C), use of sulfuric acid. google.comchemicalbook.com | Established industrial process. | This compound, Naphthalene-2-sulfonic acid. google.comchemicalbook.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation, copper catalyst. acs.org | Shorter reaction times, improved yields, potentially lower energy consumption. acs.org | 8-Anilinonaphthalene-1-sulfonic acid derivatives. acs.org |

| Microchannel Reactor | Continuous flow process, enhanced heat and mass transfer. guidechem.com | Simple operation, short production cycle, suitable for industrial production. guidechem.com | 2-Naphthylamine-1,5-disulfonic acid. guidechem.com |

Novel Functional Material Development and Advanced Applications

Derivatives of naphthylaminesulfonic acids are being explored for their potential in creating novel functional materials with advanced applications. Research has shown that these compounds can be incorporated into polymers and nanomaterials to impart specific properties.

One area of interest is the development of biocompatible and bioactive materials. For instance, functionalized acrylic polymers based on 5-amino-2-naphthalene sulfonic acid have been studied for their structure, morphology, and bioactivity. ncats.io These materials could have applications in medical devices and tissue engineering. Furthermore, certain naphthalenesulfonate derivatives have demonstrated antiangiogenic activity, suggesting their potential in cancer therapy. ncats.io

In the realm of nanotechnology, 1-amino-2-naphthol-4-sulfonic acid has been used to functionalize graphene oxide, creating a highly effective heterogeneous nanocatalyst. sciforum.net This nanocatalyst has been successfully employed in the one-pot synthesis of tetraketone derivatives, showcasing its potential in green chemistry and catalysis. sciforum.net The key advantages of this material include its recyclability, ease of separation, and environmentally friendly nature. sciforum.net

The fluorescent properties of aminonaphthalenesulfonic acids also make them valuable in the development of sensors and probes. solubilityofthings.combiosynth.com For example, 1-amino-2-naphthol-4-sulfonic acid is a fluorescent dye that can be used to detect certain metal ions. biosynth.comchemimpex.com This property is crucial for applications in environmental monitoring and analytical chemistry. chemimpex.com

The table below highlights some of the novel functional materials derived from or utilizing aminonaphthalenesulfonic acids.

| Functional Material | Key Components | Potential Applications | Relevant Compounds |

|---|---|---|---|

| Functionalized Acrylic Polymers | Acrylic polymers, 5-amino-2-naphthalene sulfonic acid. ncats.io | Biocompatible systems, potential medical applications. ncats.io | 5-Amino-2-naphthalene sulfonic acid. ncats.io |

| Functionalized Graphene Oxide | Graphene oxide, 1-amino-2-naphthol-4-sulfonic acid. sciforum.net | Heterogeneous nanocatalyst for organic synthesis. sciforum.net | 1-Amino-2-naphthol-4-sulfonic acid. sciforum.net |

| Fluorescent Probes | Aminonaphthalenesulfonic acid derivatives. solubilityofthings.combiosynth.comchemimpex.com | Detection of metal ions, environmental monitoring. solubilityofthings.comchemimpex.com | 1-Amino-2-naphthol-4-sulfonic acid, 8-Aminonaphthalene-2-sulfonic acid. solubilityofthings.comchemimpex.com |

Predictive Modeling and In Silico Design for New Derivatives

The use of computational tools is becoming increasingly important in the design and development of new chemical compounds. Predictive modeling and in silico design offer a rational approach to creating novel derivatives of this compound with desired properties, potentially reducing the time and cost associated with experimental work.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in this domain. These models establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties or biological activity. nih.gov By analyzing these relationships, researchers can predict the properties of yet-to-be-synthesized molecules. nih.gov For instance, QSPR modeling can be used to forecast characteristics like melting point and formula weight based on topological indices, which are numerical descriptors of a molecule's structure. nih.gov

In the context of drug discovery, in silico studies are being used to design and evaluate new therapeutic agents. A recent study focused on the design, synthesis, and in silico analysis of thiosemicarbazone derivatives based on naphthalene-2-sulfonate (B94788) as potential anti-Alzheimer agents. nih.govresearchgate.net Molecular docking simulations were used to predict the binding affinity of these compounds to target enzymes, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties were computationally assessed. nih.govresearchgate.net This approach allows for the early identification of promising candidates and the filtering out of those with unfavorable predicted profiles.

The table below summarizes the application of predictive modeling and in silico design in the context of naphthalenesulfonic acid derivatives.

| Computational Approach | Objective | Key Methodologies | Example Application |

|---|---|---|---|

| QSPR Modeling | Predicting physicochemical properties. nih.gov | Topological indices, linear regression analysis. nih.gov | Forecasting melting point and formula weight of sulfonamide derivatives. nih.gov |

| In Silico Drug Design | Identifying and optimizing potential therapeutic agents. nih.govresearchgate.net | Molecular docking, ADME prediction, molecular dynamics simulations. nih.govresearchgate.net | Design of naphthalene-2-sulfonate based thiosemicarbazones as anti-Alzheimer agents. nih.govresearchgate.net |

Enhanced Bioremediation Strategies for Sulfonated Aromatic Pollutants

Sulfonated aromatic compounds, including naphthylaminesulfonic acids, can be persistent environmental pollutants. researchgate.net Developing effective bioremediation strategies is crucial for the cleanup of contaminated sites. Research is ongoing to enhance the efficiency of microbial degradation of these compounds.

One approach is the use of specialized microbial consortia. Studies have shown that bacterial strains capable of utilizing sulfonated aromatic compounds as a sole source of carbon can be isolated from contaminated environments. nih.govtandfonline.com For example, Pseudomonas and Arthrobacter species have been identified that can degrade naphthalene-2-sulfonic acid. nih.govtandfonline.com The combination of different bacterial strains in a consortium can lead to more complete degradation of the pollutant. nih.gov

To further improve bioremediation, various strengthening strategies are being explored. nih.govnih.gov These include the addition of co-substrates or surfactants to enhance the bioavailability and degradation of the target pollutants. nih.gov For instance, the addition of glucose and sodium dodecyl benzene (B151609) sulfonate has been shown to improve the degradation of polycyclic aromatic hydrocarbons. nih.govnih.gov Immobilization of the microbial consortia on materials like biochar is another promising technique that can enhance the degradation efficiency. nih.govnih.gov

The table below outlines some of the enhanced bioremediation strategies for sulfonated aromatic pollutants.

| Strategy | Mechanism | Key Findings | Relevant Microorganisms/Compounds |

|---|---|---|---|

| Microbial Consortia | Utilizing a mix of microorganisms with complementary metabolic pathways. nih.gov | Can achieve higher degradation efficiency compared to single strains. nih.gov | Pseudomonas sp., Arthrobacter sp., Comamonas sp. nih.govtandfonline.com |

| Addition of Surfactants/Co-substrates | Increases the solubility and bioavailability of pollutants. nih.gov | Can significantly enhance the rate of biodegradation. nih.gov | Glucose, Sodium dodecyl benzene sulfonate. nih.govnih.gov |

| Immobilization | Attaching microorganisms to a solid support. nih.gov | Improves the stability and activity of the microbial population. nih.gov | Biochar. nih.gov |

Interdisciplinary Research Integrating Chemical and Biological Sciences

The future of research on this compound and its derivatives lies in the integration of chemical and biological sciences. This interdisciplinary approach is essential for a comprehensive understanding of these compounds, from their synthesis and properties to their biological effects and environmental fate.

A key area of this integrated research is the development of new therapeutic agents. The synthesis of novel compounds is increasingly guided by an understanding of their interactions with biological targets. nih.govresearchgate.net As seen in the development of anti-Alzheimer agents, chemical synthesis is coupled with in vitro biological assays and in silico modeling to create a feedback loop for lead optimization. nih.govresearchgate.net

Another important aspect is the study of the metabolism and toxicity of these compounds. Understanding how organisms metabolize sulfonated aromatic amines is crucial for assessing their environmental risk and potential for bioremediation. researchgate.netsmolecule.com This requires a combination of analytical chemistry techniques to identify metabolites and microbiological studies to elucidate the degradation pathways. researchgate.nettandfonline.com For example, research has identified salicylic (B10762653) acid as a temporary intermediate in the degradation of tobias acid by a Pseudomonas strain. tandfonline.com

The development of biosensors for the detection of these compounds is another area where chemistry and biology converge. The inherent fluorescence of some aminonaphthalenesulfonic acids can be harnessed to create probes that are sensitive to their biological environment. acs.org This allows for the study of protein binding and other biological processes.

This interdisciplinary approach will continue to drive innovation, leading to the development of new materials, therapies, and environmental technologies based on the versatile chemistry of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Naphthylamine-2-sulfonic acid, and how do they influence experimental design?

- Molecular formula : C₁₀H₉NO₃S; Molecular weight : 223.25 g/mol; CAS No. : 81-16-3 .

- Melting point : 272°C (decomposition), requiring high-temperature stability in synthesis .

- Solubility : Limited aqueous solubility (1.836 × 10⁻² mol/L at 25°C), necessitating polar solvents or pH adjustments for reactions .

- Handling : Hygroscopic and sensitive to oxidation; store under argon at ambient temperatures to prevent degradation .

Q. What synthetic routes are available for this compound, and what are their limitations?

- Primary method : Heating naphthionic acid (1-aminonaphthalene-4-sulfonic acid) with naphthalene at 217°C under reflux, yielding ~90% purity. Requires rigorous temperature control to avoid side products like disulfonated derivatives .

- Alternative routes : Sulfonation of 1-naphthylamine with concentrated H₂SO₄, but this risks over-sulfonation and requires precise stoichiometry .

- Key challenge : Separation from isomers (e.g., 1-naphthylamine-4-sulfonic acid) via crystallization or chromatography .

Q. What safety protocols are critical for handling this compound in the lab?

- Hazards : Classified as a Category 8 hazardous substance (corrosive). Avoid skin/eye contact; use gloves (nitrile), face shields, and fume hoods .

- Storage : Store in airtight containers under argon to mitigate oxidation and moisture absorption .

- Waste disposal : Neutralize with alkaline solutions (e.g., NaOH) before disposal to reduce sulfonic acid reactivity .

Advanced Research Questions

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

- Mass spectrometry (MS) : Electron ionization (EI-MS) identifies molecular ions at m/z 223.25 and fragmentation patterns (e.g., loss of -SO₃H group at m/z 143) .

- NMR : ¹H NMR (D₂O) shows aromatic protons at δ 7.2–8.5 ppm and amine protons at δ 5.8 ppm. Use deuterated solvents to suppress water interference .

- FT-IR : Confirm sulfonic acid groups via S=O stretching (1180–1250 cm⁻¹) and S-O bending (600–700 cm⁻¹) .

Q. How do sulfonic acid group position and substituents affect the compound’s reactivity in dye synthesis?

- Azo dye applications : The sulfonic acid group at position 2 enhances water solubility and binding to textile fibers. Compare with 1-naphthylamine-4-sulfonic acid, which exhibits lower dye affinity due to steric hindrance .

- Electrophilic substitution : The -NH₂ group directs electrophiles to the ortho and para positions, enabling functionalization for specialized dyes (e.g., coupling with diazonium salts) .

Q. What methodologies address contradictions in reported solubility and stability data?

- Data validation : Cross-reference solubility values (e.g., 4.1 × 10⁴ mg/L at 25°C ) with experimental replicates under controlled humidity and temperature.

- Degradation studies : Use accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify oxidation byproducts .

- Collaborative studies : Engage interdisciplinary teams (e.g., computational chemists) to model sulfonic acid hydration shells and predict stability .

Q. What advanced analytical strategies quantify trace impurities in this compound samples?

- HPLC-DAD : Employ C18 columns with 0.1% phosphoric acid/ACN mobile phase (λ = 254 nm) to separate isomers (e.g., 1-naphthylamine-4-sulfonic acid) with ≤0.5% detection limits .

- Ion chromatography (IC) : Quantify residual sulfate ions (from synthesis) using conductivity detection and AS11-HC columns .

- XRD : Confirm crystalline purity by matching diffraction patterns to reference data (ICDD PDF 00-023-1845) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.